![molecular formula C19H23ClN2OS B2839494 2-(2-chlorophenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide CAS No. 1428363-07-8](/img/structure/B2839494.png)
2-(2-chlorophenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide
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Description
2-(2-chlorophenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.
Scientific Research Applications
Antibacterial Activity
One study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The synthesized compounds showed moderate inhibitory activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with specific compounds demonstrating significant growth inhibition capabilities (Iqbal et al., 2017).
Anticancer Drug Synthesis
Another study detailed the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, confirming its anticancer activity through in silico modeling. The compound targets the VEGFr receptor, indicating its potential as an anticancer agent (Sharma et al., 2018).
Antihistamine Activity
Cetirizine, a piperazine antihistamine chemically related to this class, illustrates the therapeutic application of such compounds. Cetirizine acts as a selective H1 histamine receptor antagonist, effective in treating urticaria and allergic rhinitis (Arlette, 1991).
CNS Depressant Activity
Research has also been conducted on synthesizing Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, demonstrating CNS depressant activity. This exploration further emphasizes the versatility of acetamide derivatives in developing pharmacological agents (Bhattacharjee et al., 2011).
Organic Synthesis and Potential Pesticide Applications
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized for potential pesticide applications. These compounds, through their synthesis and characterization, demonstrate the utility of such chemical structures in developing novel agricultural chemicals (Olszewska et al., 2011).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c20-17-5-2-1-4-16(17)14-19(23)21-9-12-22-10-7-15(8-11-22)18-6-3-13-24-18/h1-6,13,15H,7-12,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWSPESABHBSMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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